molecular formula C22H39NO2Sn B1520144 tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane CAS No. 1007847-70-2

tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane

Cat. No.: B1520144
CAS No.: 1007847-70-2
M. Wt: 468.3 g/mol
InChI Key: TYKSDTUCXMRYNR-UHFFFAOYSA-N
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Description

Tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane (CAS: 869901-24-6) is an organotin compound featuring a pyridine core substituted at the 2-position with a tributylstannane group and at the 6-position with a morpholine (oxan-4-yloxy) moiety. Its molecular formula is C₂₁H₃₈N₂OSn, with a molecular weight of 453.258 g/mol . This compound is primarily utilized in organic synthesis, particularly in Stille coupling reactions, where organotin reagents act as transmetallation agents .

Properties

IUPAC Name

tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO2.3C4H9.Sn/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9;3*1-3-4-2;/h1-3,9H,4-5,7-8H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSDTUCXMRYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670697
Record name 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007847-70-2
Record name 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Route

  • Preparation of 6-(oxan-4-yloxy)pyridin-2-yl Organometallic Intermediate:

    • Starting from 6-hydroxypyridin-2-yl derivatives, the hydroxyl group at the 6-position is protected or transformed into an oxan-4-yloxy group (a tetrahydropyranyl ether), a common protecting group for alcohols.
    • The pyridine ring is then metallated at the 2-position using a halogen–metal exchange or directed lithiation to form a 6-(oxan-4-yloxy)pyridin-2-yl lithium or magnesium reagent.
  • Reaction with Tributyltin Chloride:

    • The organometallic intermediate is reacted with tributyltin chloride (Bu3SnCl) under controlled temperature conditions to form the tributylstannyl substituted pyridine.
    • This step forms the Sn–C bond, yielding this compound.
  • Purification and Characterization:

    • The product is purified by chromatographic techniques or crystallization.
    • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Considerations

  • Solvents: Common solvents include tetrahydrofuran (THF), diethyl ether, or toluene, chosen for their ability to stabilize organometallic intermediates and solubilize reagents.
  • Temperature: Low temperatures (e.g., –78 °C) are often employed during metallation to control regioselectivity and prevent side reactions.
  • Stoichiometry: Precise molar ratios of reagents are critical to maximize yield and minimize by-products.
  • Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to avoid moisture and oxygen sensitivity.

Data Table: Summary of Synthetic Parameters

Step Reagents & Conditions Purpose Notes
1 6-hydroxypyridin-2-yl derivative + tetrahydropyran (acid catalyst) Protection of hydroxyl as oxan-4-yloxy ether Protects sensitive hydroxyl group
2 Halogen–metal exchange or lithiation (e.g., n-BuLi, MgBr) at –78 °C in THF Formation of organometallic intermediate Regioselective metallation at 2-position
3 Reaction with tributyltin chloride (Bu3SnCl) at 0 to room temperature Formation of Sn–C bond (tributylstannane) Controlled addition to avoid side reactions
4 Purification (chromatography, crystallization) Isolation of pure product Confirm structure by NMR, MS

Research Findings and Analytical Data

  • Yield and Purity: Reported yields for similar organotin syntheses range from 60% to 85%, depending on reaction scale and purification efficiency. Purity is typically >90% as assessed by HPLC or NMR.
  • NMR Spectroscopy:
    • ^1H NMR shows signals corresponding to the tributyl groups (triplets and multiplets for butyl chains), pyridine ring protons, and the oxan-4-yloxy moiety (characteristic tetrahydropyranyl signals).
    • ^119Sn NMR provides a diagnostic chemical shift confirming the tin environment.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 468.269 g/mol confirm the compound's identity.
  • Stability: The oxan-4-yloxy protecting group enhances stability during synthesis and handling, preventing unwanted side reactions at the hydroxyl site.

Chemical Reactions Analysis

Types of Reactions

tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane involves its interaction with various molecular targets. The tributylstannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pyridine ring and tetrahydropyran-4-yloxy group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Key Observations :

Aromatic Core: Pyridine vs.

Substituent Effects :

  • The morpholine group in the target compound introduces oxygen and nitrogen , enhancing solubility in polar solvents compared to methyl or alkyl substituents .
  • Piperazine and morpholine substituents (e.g., in EP 3 950 692 A1) may improve coordination with transition-metal catalysts, influencing reaction efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 6-Methyl-2-(tributylstannyl)pyridine Tributyl(pyrimidin-4-yl)stannane
Molecular Weight (g/mol) 453.258 ~381.24* 373.11
Solubility (Polarity) Moderate (due to morpholine) Low (hydrophobic methyl group) Low (no polar substituents)
Stability Air-sensitive (common to organotins) Similar Similar

Notes:

  • The morpholine group increases hydrophilicity , making the compound more amenable to reactions in mixed solvents (e.g., THF/water) compared to purely alkyl-substituted analogs .
  • All organotin compounds share air sensitivity, requiring inert-atmosphere handling .

Environmental and Regulatory Considerations

Organotin compounds are regulated due to toxicity. Tributyltin derivatives are classified under EPA identifiers (e.g., 307447 for tributylstannane) and are scrutinized for bioaccumulation . The morpholine substituent may reduce environmental persistence compared to non-polar analogs, but this remains unverified in literature.

Biological Activity

Tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane is an organotin compound characterized by its unique structure, which includes a tributylstannyl group and a pyridine derivative with a tetrahydropyran moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula: C22H39NO2Sn
  • Molecular Weight: 468.26 g/mol
  • Structural Characteristics: The presence of the oxan-4-yloxy group enhances the reactivity of the compound, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidative processes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The tributylstannyl group is known for its reactivity, which can lead to significant biological effects through:

  • Covalent Bond Formation: Interaction with thiol groups in proteins.
  • Modulation of Enzyme Activity: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies showed that it could induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and LNCaP (prostate cancer) cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy:
    • A study assessed the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
  • Anticancer Effects:
    • In vitro studies on HepG2 cells revealed that treatment with this compound led to a reduction in cell viability by 50% at a concentration of 25 µM after 48 hours, indicating potent anticancer activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC22H39NO2SnAntimicrobial, Anticancer
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannaneC22H39OSnLimited studies; less potent
Tributyl[6-(methoxypyrid-2-yl)]stannaneC19H33NOSnAntimicrobial; less effective

Q & A

Q. What are the recommended synthetic routes for tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane, and how can purity be optimized?

The synthesis typically involves Stille coupling between a pyridine derivative and tributyltin reagents. A multi-step protocol may include:

  • Step 1 : Functionalization of pyridin-2-ol with oxan-4-yl groups via nucleophilic substitution under anhydrous conditions.
  • Step 2 : Stannylation using tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., NEt₃) .
  • Purity optimization : Purification via column chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 6.5–8.5 ppm) and tributyltin signals (δ 0.8–1.6 ppm).
  • 119Sn NMR : Confirm tin coordination (δ ~100–150 ppm for tributyltin derivatives).
  • FT-IR : Detect C-O-C (oxane) stretches (~1100 cm⁻¹) and Sn-C vibrations (~500 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns characteristic of tin .

Q. How does the oxan-4-yloxy substituent influence the compound’s stability under ambient conditions?

The oxan-4-yl (tetrahydropyranyl) group enhances hydrolytic stability by sterically shielding the tin center. However, prolonged exposure to moisture or light may lead to partial decomposition. Store under inert gas (N₂/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

Challenges include:

  • Disorder in tributyl groups : Model using PART commands in SHELXL to refine occupancies .
  • Weak X-ray scattering from tin : Employ high-intensity synchrotron radiation and multi-scan absorption corrections.
  • Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration . Validate final models with R₁ < 0.05 and wR₂ < 0.15 .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) be rationalized for organotin derivatives?

Contradictions often stem from:

  • Concentration-dependent effects : Low concentrations (≤10 µM) may show bioactivity, while higher doses induce cytotoxicity via mitochondrial disruption .
  • Structural specificity : Minor substituent changes (e.g., oxan-4-yl vs. phenyl) alter lipophilicity and target binding. Cross-validate using IC₅₀ assays on multiple cell lines (e.g., HeLa, MCF-7) .

Q. What mechanistic insights explain the reactivity of tributyltin groups in cross-coupling reactions?

Tributyltin acts as a transmetallation agent in Pd-catalyzed reactions:

  • Step 1 : Oxidative addition of aryl halides to Pd(0).
  • Step 2 : Transmetallation with tributyltin to form Pd–Sn intermediates.
  • Step 3 : Reductive elimination to yield coupled products.
    Kinetic studies show rate dependence on solvent polarity (e.g., DMF > THF) and ligand steric bulk .

Q. How can computational methods (DFT/MD) predict the electronic properties of this compound?

  • DFT : Calculate HOMO/LUMO energies to predict redox behavior (e.g., Sn–C bond dissociation).
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation tendencies.
  • NBO analysis : Evaluate hyperconjugative interactions between tin and pyridine π-systems .

Q. What are the limitations of using tributyltin derivatives in biological studies, and what alternatives exist?

Limitations include:

  • Toxicity : Tributyltin compounds bioaccumulate and disrupt endocrine pathways.
  • Alternatives : Use trimethyltin or triphenyltin derivatives for lower toxicity, or replace tin with silicon/germanium analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane
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tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane

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